Unii-3W97gxi2IU
Description
UNII-3W97gxi2IU is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to substances relevant to medicine and translational research, ensuring standardized identification and regulatory compliance . Further characterization, such as structural data, physicochemical properties, and therapeutic applications, would require direct access to the GSRS portal (https://gsrs.ncats.nih.gov/ ) .
Properties
CAS No. |
1009080-75-4 |
|---|---|
Molecular Formula |
C22H25ClFN3O2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[6-chloro-2-[4-(3-(18F)fluoranylpropoxy)phenyl]imidazo[1,2-a]pyridin-3-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H25ClFN3O2/c1-3-26(4-2)21(28)14-19-22(25-20-11-8-17(23)15-27(19)20)16-6-9-18(10-7-16)29-13-5-12-24/h6-11,15H,3-5,12-14H2,1-2H3/i24-1 |
InChI Key |
YFXIZOLPHFYYMF-MIGPCILRSA-N |
SMILES |
CCN(CC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OCCCF |
Isomeric SMILES |
CCN(CC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OCCC[18F] |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OCCCF |
Synonyms |
(18F)PBR111 2-(6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo(1,2-a)pyridin-3-yl)-N,N-diethylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The comparison of UNII-3W97gxi2IU with analogous compounds involves evaluating structural, functional, and pharmacological attributes. Below is a systematic analysis based on regulatory guidelines, physicochemical profiling, and therapeutic relevance.
Structural and Physicochemical Comparisons
and emphasize that structural similarity alone is insufficient for comparative analysis; isotopic relations, physicochemical properties, and ontology-based similarities must also be considered . For example:
Table 1: Hypothetical Physicochemical Comparison
| Property | This compound | Compound A (Analog 1) | Compound B (Analog 2) |
|---|---|---|---|
| Molecular Weight (g/mol) | Data required | 350.45 | 298.32 |
| LogP (Partition Coefficient) | Data required | 2.1 | 1.8 |
| Solubility (mg/mL) | Data required | 0.5 | 1.2 |
| Melting Point (°C) | Data required | 145–148 | 132–135 |
Note: Specific data for this compound are unavailable in the provided evidence. Compound A and B are illustrative analogs.
Structural analogs may share core functional groups (e.g., aromatic rings, hydroxyl groups) but differ in side chains or stereochemistry, impacting bioavailability and metabolic stability . underscores the importance of detailed physicochemical characterization, including spectral data (e.g., NMR, MS) and purity profiles, to validate comparisons .
Pharmacological and Functional Overlaps
highlights that compounds with divergent structures may exhibit overlapping therapeutic functions due to shared biological targets or pathways . For instance:
Table 2: Hypothetical Pharmacological Profiles
| Parameter | This compound | Compound A (Analog 1) | Compound B (Analog 2) |
|---|---|---|---|
| Target Receptor | Data required | EGFR | COX-2 |
| IC50 (nM) | Data required | 12.3 ± 1.5 | 8.9 ± 0.7 |
| Therapeutic Indication | Data required | Oncology | Inflammation |
Functional similarities might arise from interactions with common enzymatic pathways or protein modules, even in structurally dissimilar compounds . For example, this compound could share downstream signaling effects with Compound A (e.g., apoptosis induction) despite differing primary targets.
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